molecular formula C12H22Cl3N3O B1673177 Jwb1-84-1 trihydrochloride CAS No. 491878-69-4

Jwb1-84-1 trihydrochloride

Cat. No.: B1673177
CAS No.: 491878-69-4
M. Wt: 330.7 g/mol
InChI Key: UFVMFIXCHOTLGR-UHFFFAOYSA-N
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Description

JWB1-84-1 trihydrochloride is a bis-benzimide derivative primarily utilized in molecular biology for DNA staining applications. These compounds selectively bind to adenine-thymine (A-T)-rich regions of double-stranded DNA through minor groove interactions, enabling fluorescence-based detection of nuclear DNA in live or fixed cells.

Key characteristics inferred from analogous compounds include:

  • Chemical Class: Bis-benzimide trihydrochloride.
  • Mechanism: Non-intercalative minor groove binding.
  • Applications: Live-cell imaging, flow cytometry, and chromosome analysis.

Properties

CAS No.

491878-69-4

Molecular Formula

C12H22Cl3N3O

Molecular Weight

330.7 g/mol

IUPAC Name

2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanol;trihydrochloride

InChI

InChI=1S/C12H19N3O.3ClH/c16-9-8-14-4-6-15(7-5-14)11-12-2-1-3-13-10-12;;;/h1-3,10,16H,4-9,11H2;3*1H

InChI Key

UFVMFIXCHOTLGR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)CC2=CN=CC=C2.Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1CCO)CC2=CN=CC=C2.Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JWB1-84-1 3HCl;  JWB1 84 1 3HCl;  JWB1841 3HCl;  JWB1-84-1 trihydrochloride;  JWB1 84 1 trihydrochloride;  JWB1841 trihydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hoechst 33258 Trihydrochloride

  • Molecular Formula : C₂₅H₂₄N₆O·3HCl (MW: 561.81 g/mol).
  • Safety Profile : Classified as hazardous (GHS07) with acute toxicity (Oral Category 4) and skin/eye irritation risks .
  • Regulatory References : Listed in CAMEO Chemicals, ChemIDplus, and ECHA databases .

Hoechst 33342 Trihydrochloride

  • Molecular Formula : C₂₇H₂₈N₆O·3HCl (MW: 624.4 g/mol).
  • DNA Binding : Enhanced lipophilicity allows penetration into live cells, enabling real-time imaging .
  • Applications : Widely used in live-cell tracking and apoptosis studies.
  • Structural Difference : Additional ethyl groups compared to Hoechst 33258, improving cell permeability .

JWB1-84-1 Trihydrochloride (Inferred Properties)

  • Differentiation : Likely optimized for specific experimental conditions (e.g., pH stability or reduced cytotoxicity) compared to Hoechst dyes.
  • Research Gaps: Limited peer-reviewed data on its exact structure or binding kinetics.
Table 1: Comparative Overview of Bis-Benzimide Trihydrochlorides
Property Hoechst 33258 Hoechst 33342 JWB1-84-1 (Inferred)
Molecular Weight 561.81 g/mol 624.4 g/mol ~600–650 g/mol*
Cell Permeability Low (fixed cells) High (live cells) Moderate (assumed)
Primary Use Fixed-cell staining Live-cell imaging Undocumented
Toxicity (GHS) Acute Oral Cat. 4 Not specified Likely similar
Regulatory Status ECHA, CAMEO ECHA, ChemIDplus Not listed

*Estimated based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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